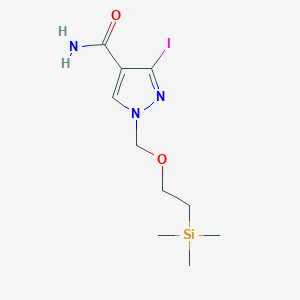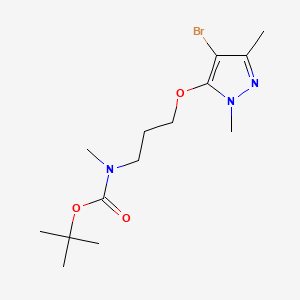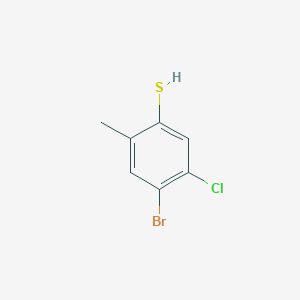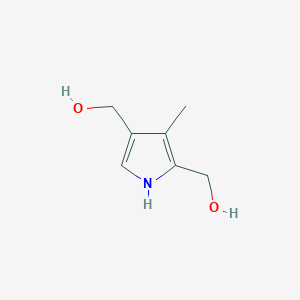
Bodipy-aminoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of boron-dipyrromethene (BODIPY), a class of compounds known for their excellent photophysical properties, including high fluorescence quantum yields, stability, and tunable absorption and emission spectra . Bodipy-aminoacetaldehyde is particularly notable for its use as a substrate for aldehyde dehydrogenase (ALDH) activity assays, making it valuable in biological and medical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bodipy-aminoacetaldehyde can be synthesized from its stable precursor, this compound diethyl acetal. The synthesis involves converting the diethyl acetal under acidic conditions to yield this compound . The reaction typically requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the precursor followed by its conversion under controlled conditions. The process may involve the use of automated systems to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Bodipy-aminoacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form Bodipy-aminoacetate, a negatively charged product that is retained inside cells.
Reduction: Although less common, reduction reactions can modify the functional groups attached to the BODIPY core.
Substitution: Various substituents can be introduced to the BODIPY core, altering its photophysical properties and reactivity.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Bodipy-aminoacetaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bodipy-aminoacetaldehyde involves its conversion by aldehyde dehydrogenase enzymes into Bodipy-aminoacetate, a fluorescent product retained inside cells . This conversion allows for the identification and isolation of cells with high ALDH activity. The molecular targets include ALDH enzymes, which play a crucial role in cellular detoxification and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Bodipy-aminoacetate: The oxidized product of Bodipy-aminoacetaldehyde, used in similar applications for detecting ALDH activity.
Bodipy-aniline: Another BODIPY derivative used as a fluorescent probe in various assays.
Uniqueness
This compound is unique due to its specific application in ALDH activity assays and its ability to freely diffuse in and out of cells, making it highly effective for identifying cells with high ALDH activity . Its stability and high fluorescence quantum yield further enhance its utility in various scientific fields .
Propiedades
Fórmula molecular |
C16H18BF2N3O2 |
|---|---|
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-(2-oxoethyl)propanamide |
InChI |
InChI=1S/C16H18BF2N3O2/c1-11-9-12(2)21-15(11)10-14-4-3-13(22(14)17(21,18)19)5-6-16(24)20-7-8-23/h3-4,8-10H,5-7H2,1-2H3,(H,20,24) |
Clave InChI |
FEJFCCFULPNZBU-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC=C2CCC(=O)NCC=O)C=C3[N+]1=C(C=C3C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)

![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)

![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)
![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)





